molecular formula C10H13ClN4O B1479178 azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone CAS No. 2098103-97-8

azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone

Cat. No.: B1479178
CAS No.: 2098103-97-8
M. Wt: 240.69 g/mol
InChI Key: FXELPMQCFYHXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone features an imidazo[1,2-a]pyrazine core fused with a seven-membered dihydro ring system. Key structural elements include:

  • 3-Chloro substituent: Enhances electrophilicity and may influence target binding.
  • Methanone linker: Stabilizes the scaffold and facilitates interactions with hydrophobic pockets.

Properties

IUPAC Name

azetidin-3-yl-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-8-5-13-9-6-14(1-2-15(8)9)10(16)7-3-12-4-7/h5,7,12H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXELPMQCFYHXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone is a compound of increasing interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C10H13ClN4O
  • Molecular Weight : 240.69 g/mol
  • Purity : Minimum 95% .

This compound exhibits significant interactions with various biological targets:

  • Kinase Inhibition : It has been shown to inhibit specific kinase enzymes, which are crucial for cell signaling pathways involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties by interacting with microbial enzymes, suggesting its potential as an antimicrobial agent .
  • Cellular Effects : It influences cellular processes such as gene expression and metabolism, modulating pathways that are critical for cell survival and growth .

The biological activity of this compound can be summarized as follows:

  • Kinase Inhibition : The primary mechanism involves the inhibition of kinase enzymes, which play a vital role in various signaling pathways. This action can suppress tumor growth and induce apoptosis in malignant cells .
  • Antimicrobial Mechanism : The compound interacts with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Case Study 1: Anticancer Activity

A study demonstrated that azetidinone derivatives, including the compound , significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism involved the induction of apoptosis via caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Research indicated that azetidinone derivatives possess notable antibacterial activity against several strains of bacteria. The compound's ability to inhibit bacterial growth was attributed to its interaction with essential microbial enzymes .

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : Exhibited beneficial therapeutic effects with minimal toxicity.
  • High Doses : Potentially led to adverse effects; thus, careful dosage regulation is essential for maximizing therapeutic benefits while minimizing risks .

Metabolic Pathways

The compound undergoes biotransformation through phase I and phase II metabolic reactions. These metabolic processes are crucial for determining the pharmacokinetics and overall efficacy of this compound .

Transport and Distribution

The transport mechanisms involve active transport across cell membranes mediated by efflux transporters such as P-glycoprotein. This affects the compound's intracellular concentration and distribution within tissues .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Kinase InhibitionSuppression of tumor growth via kinase inhibition
AntimicrobialInhibition of microbial enzyme function
AnticancerInduction of apoptosis in cancer cell lines
Dosage EffectsTherapeutic at low doses; toxic at high doses

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity References
Target Compound Imidazo[1,2-a]pyrazine Azetidin-3-yl, 3-chloro Not reported Antimalarial (hypothesized)
GNF179 Imidazo[1,2-a]pyrazine 4-Chloroanilino, 4-fluorophenyl, 8,8-dimethyl 427.9 Antimalarial imaging agent
Fezolinetant Triazolo[4,3-a]pyrazine 4-Fluorophenyl, 3-methyl-1,2,4-thiadiazol 358.4 Neurokinin-3 receptor antagonist
Compound 17 (IC50: 10/30 nM) Imidazo[1,2-a]pyrazine 3-(4-Fluorophenyl)amino, 2-(3-fluorophenyl) Not reported Antimalarial
Compound 27 Imidazo[1,2-a]pyrazine 4-Chlorophenylamino, 4-fluorophenyl Not reported Antimalarial
Key Observations:
  • Core Heterocycle : The imidazo[1,2-a]pyrazine scaffold (target compound, GNF179) is prevalent in antimalarial research, while triazolo[4,3-a]pyrazine derivatives (e.g., Fezolinetant) target neurological pathways .
  • Substituent Effects: Halogenated Groups: Chloro (target compound, GNF179) and fluoro (Compound 17) substituents enhance target binding via hydrophobic and electronic interactions. Azetidine vs. Amino Groups: The azetidinyl moiety in the target compound may improve metabolic stability compared to amino-substituted analogs (e.g., GNF179) .

Pharmacological Activity

Antimalarial Agents:
  • GNF179 : Used for imaging Plasmodium parasites due to its high specificity. Structural features like 8,8-dimethyl groups enhance lipophilicity, aiding membrane penetration .
  • Compound 17 : Exhibits potent antimalarial activity (IC50: 10 nM against 3D7 strain), attributed to the 3-fluorophenyl group optimizing steric and electronic interactions .
  • Target Compound : The 3-chloro group may mimic halogen-binding interactions seen in GNF179, but its azetidine ring could reduce off-target effects compared to bulkier substituents.
Neurological Agents:
  • Fezolinetant : A selective neurokinin-3 antagonist with oral bioavailability. The 3-methyl-thiadiazol group is critical for receptor affinity .

Physicochemical Properties

Property Target Compound GNF179 Fezolinetant
Solubility Not reported 10 mM in DMSO Not reported
Storage Conditions Not reported -20°C 2-8°C (refrigerator)
Predicted LogP Not reported 1.36 ± 0.1 2.8 (estimated)
  • GNF179 : High DMSO solubility facilitates in vitro assays, while its methyl groups increase hydrophobicity .
  • Target Compound : The azetidine ring may improve aqueous solubility compared to dimethyl-substituted analogs.

Preparation Methods

Preparation of the 3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazine Core

The dihydroimidazo[1,2-a]pyrazine nucleus can be synthesized by cyclization reactions involving pyrazine derivatives and appropriate amino or hydrazine reagents. Literature on related imidazo-fused heterocycles indicates:

  • Starting from substituted pyrazines or pyrazinones.
  • Use of hydrazine or substituted hydrazines to form the imidazo ring via condensation and cyclization.
  • Chlorination at the 3-position can be achieved using reagents such as thionyl chloride or phosphorus oxychloride (POCl3), which are common chlorinating agents for heterocycles.

Synthesis and Incorporation of the Azetidin-3-yl Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, is typically introduced either by:

  • Direct use of azetidin-3-yl amine or azetidine derivatives as nucleophiles.
  • Formation of the azetidine ring via cyclization of appropriate amino alcohols or halides.

Azetidin-3-yl compounds are known to undergo nucleophilic substitution and acylation reactions, which are exploited to link the azetidine ring to other moieties.

Formation of the Methanone Linkage (Acylation Step)

The methanone (carbonyl) bridge connecting the azetidin-3-yl group and the dihydroimidazo[1,2-a]pyrazine core is typically formed via acylation reactions:

  • Acyl chlorides or activated carboxylic acid derivatives of the dihydroimidazo-pyrazine are reacted with the azetidin-3-yl amine.
  • The reaction is conducted under mild conditions to avoid ring opening or degradation of the azetidine ring.
  • Common solvents include dichloromethane or tetrahydrofuran (THF), with bases such as triethylamine or sodium hydride to scavenge HCl formed during acylation.

Representative Synthetic Route (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazine derivative preparation Starting from substituted pyrazine or pyrazinone Precursor for imidazo ring formation
2 Cyclization Condensation with hydrazine derivatives, heating Formation of 5,6-dihydroimidazo[1,2-a]pyrazine core
3 Chlorination Treatment with POCl3 or SOCl2 at controlled temperature Introduction of chlorine at 3-position
4 Azetidine preparation Synthesis or procurement of azetidin-3-yl amine Ready nucleophile for acylation
5 Acylation Reaction of azetidin-3-yl amine with acyl chloride derivative in presence of base Formation of azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone

Detailed Research Findings and Notes

  • Chlorination Step: The regioselectivity of chlorination on the heterocyclic core is crucial. Literature suggests chlorination with POCl3 provides selective substitution at the 3-position of imidazo-fused pyrazines without affecting other sensitive sites.

  • Azetidine Stability: The azetidine ring is prone to ring-opening under harsh conditions. Therefore, acylation reactions are optimized to mild temperatures and neutral to slightly basic pH to preserve the ring integrity.

  • Cyclization Efficiency: Cyclization to form the imidazo[1,2-a]pyrazine ring often proceeds via intramolecular nucleophilic attack of hydrazine nitrogen on pyrazine carbonyl or halide precursors, with yields improved by using bases such as sodium hydride or potassium carbonate in polar aprotic solvents.

  • Alternative Approaches: Some methods utilize diaza-1,3-butadienes as intermediates for constructing related heterocycles, which could be adapted for this compound’s synthesis by modifying substituents and cyclization conditions.

Data Table: Key Reagents and Conditions

Step Reagents/Conditions Purpose/Notes
Cyclization Hydrazine, NaH or K2CO3, EtOAc or THF Formation of imidazo ring, mild heating (40-60°C)
Chlorination POCl3 or SOCl2, 0°C to room temp Selective chlorination at 3-position
Azetidine coupling Azetidin-3-yl amine, acyl chloride, base (Et3N) Formation of methanone linkage, mild conditions
Solvents THF, DCM, EtOAc Polar aprotic solvents for cyclization and acylation

Q & A

Basic: What synthetic strategies are recommended for constructing the imidazo[1,2-a]pyrazine core in azetidin-3-yl methanone derivatives?

Methodological Answer:
The imidazo[1,2-a]pyrazine core is typically synthesized via multi-step reactions. Key steps include:

  • Ugi Reaction : Used to assemble intermediates with amino and carbonyl groups, as demonstrated in imidazolopiperazine derivatives .
  • Cyclization : Acid- or base-catalyzed cyclization under controlled temperatures (e.g., 60–100°C) to form the fused heterocyclic system .
  • Functionalization : Post-cyclization modifications, such as halogenation (e.g., bromine in acetic acid) or coupling reactions (e.g., HATU-mediated amide bond formation) .
    Example Protocol :

Perform Ugi reaction with Boc-protected glycine.

Deprotect using TFA or HCl.

Couple with azetidine-3-carboxylic acid derivatives.

Advanced: How do substituents on the imidazo[1,2-a]pyrazine ring influence biological activity?

Methodological Answer:
Substituent effects can be analyzed via quantitative structure-activity relationship (QSAR) models. For example:

  • Chloro groups (e.g., 3-chloro) enhance target binding through hydrophobic interactions, as seen in antimalarial imidazolopiperazines (IC50 < 100 nM) .
  • Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability by reducing oxidative degradation .
    Data Table : IC50 Values of Analogous Compounds :
Compound SubstituentsIC50 (3D7 strain, nM)IC50 (W2 strain, nM)
4-Fluorophenyl, 3-Fluoroanilino1030
4-Methoxyphenyl, 4-Fluoroanilino22701702
p-Tolyl, 4-Fluoroanilino31403360

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR identifies hydrogen environments (e.g., azetidine CH2 at δ 3.5–4.5 ppm, pyrazine protons at δ 7.3–8.2 ppm) .
    • 13C NMR confirms carbonyl (δ 165–175 ppm) and heterocyclic carbons .
  • Mass Spectrometry :
    • HRMS validates molecular formula (e.g., [M+H]+ for C15H16ClN5O2: calculated 358.0967) .
  • XRD : Powder X-ray diffraction confirms crystalline form and polymorph stability .

Advanced: How can metabolic stability of azetidin-3-yl methanone derivatives be optimized?

Methodological Answer:
Strategies include:

  • Introducing Fluorine : Replace labile protons with fluorine or trifluoromethyl groups to block metabolic hotspots .
  • Azetidine Ring Modifications : Methylation at the 3-position (e.g., 8-methyl in triazolopyrazines) reduces CYP450-mediated oxidation .
  • Prodrug Design : Mask polar groups (e.g., amine) with ester or carbamate prodrugs for improved bioavailability .
    Case Study : Trifluoromethyl-substituted analogs showed 2.5× longer half-life in hepatic microsomes compared to non-fluorinated counterparts .

Basic: What computational tools are used to predict target binding modes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger) : Models interactions between the azetidine moiety and hydrophobic pockets of target proteins (e.g., kinase ATP-binding sites) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Pharmacophore Mapping : Identifies critical features (e.g., hydrogen bond acceptors from the pyrazine ring) .

Advanced: How can researchers resolve contradictions in bioactivity data across assays?

Methodological Answer:

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times, ATP concentrations) .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific binding .
  • Mechanistic Studies :
    • Knockout Models : CRISPR/Cas9 gene editing to confirm target dependency.
    • Biochemical Assays : Measure direct binding (SPR) or enzymatic inhibition (e.g., malarial PfATP4 inhibition for antimalarial activity) .

Basic: What are the key structural determinants of this compound’s reactivity?

Methodological Answer:

  • Azetidine Ring : The strained 4-membered ring increases electrophilicity, facilitating nucleophilic attacks (e.g., amine couplings) .
  • Chloro Substituent : Enhances leaving-group potential in substitution reactions (e.g., Suzuki coupling at the 3-position) .
  • Methanone Linker : Stabilizes transition states in cycloaddition reactions via conjugation .

Advanced: What strategies mitigate toxicity in preclinical development?

Methodological Answer:

  • In Silico Tox Prediction : Tools like Derek Nexus flag structural alerts (e.g., mutagenic imidazoles) .
  • Metabolite Identification : LC-MS/MS screens for reactive intermediates (e.g., epoxides from dihydroimidazole oxidation) .
  • Selectivity Profiling : Kinase panel screens (e.g., Eurofins KinaseProfiler) to minimize off-target inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone
Reactant of Route 2
azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.